molecular formula C12H15BrN2O4 B2872988 Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate CAS No. 2568039-45-0

Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate

Cat. No. B2872988
CAS RN: 2568039-45-0
M. Wt: 331.166
InChI Key: GGUXGHNNOCTWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 331.17 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the sources I found.

Scientific Research Applications

Neuroprotection

Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate: has been studied for its neuroprotective effects. It is found to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This compound could potentially be used to improve neuronal tolerance to ischemia.

Energy Homeostasis Regulation

This compound exerts a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . It has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons, which is crucial for maintaining energy balance in the brain, especially after ischemic stroke.

Mitochondrial Homeostasis

The activation of O-GlcNAc pathways by this compound is conducive to the survival of cells and tissues. It has been associated with the improvement of mitochondrial homeostasis and bioenergy, as well as the inhibition of the mitochondrial apoptosis pathway .

Ischemic Stroke Recovery

In the context of ischemic stroke, Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate has been implicated in accelerating the recovery of energy metabolism in the ipsilateral hippocampus, which is vital for the overall recovery process .

Antiviral Activity

While not directly related to the exact compound , similar compounds have been synthesized for their potential antiviral activity. These compounds, including analogs of Ethyl 2-acetamido derivatives, are being explored for their ability to interfere with viral replication processes .

Chemical Synthesis and Material Science

The compound’s structure and properties make it a candidate for various chemical synthesis applications. It could be used as a building block in the synthesis of more complex molecules for material science research .

properties

IUPAC Name

ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUXGHNNOCTWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COC1=CC(=NC=C1)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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